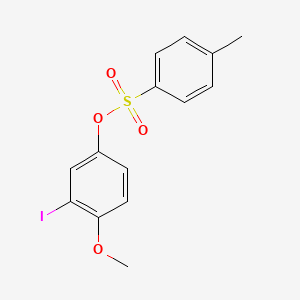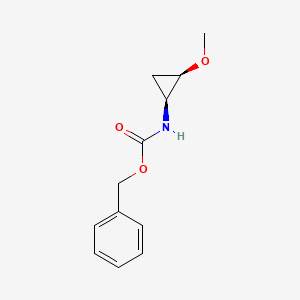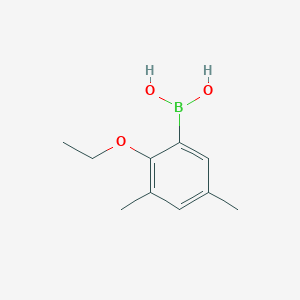
(2-Ethoxy-3,5-dimethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-3,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, where the boronic acid group is converted to a hydroxyl group, and reduction, where it can be transformed into the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and boranes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is extensively used in scientific research due to its role in forming carbon-carbon bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Development of boron-containing drugs and probes for biological imaging.
Medicine: Investigation of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Production of polymers, electronic materials, and agrochemicals.
Mecanismo De Acción
The mechanism by which (2-Ethoxy-3,5-dimethylphenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is unique due to its ethoxy and dimethyl substituents, which enhance its reactivity and stability compared to other boronic acids. These substituents also provide steric and electronic effects that can be leveraged in specific synthetic applications, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H15BO3 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
(2-ethoxy-3,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Clave InChI |
SKSRKVKEEQTKRE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1OCC)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

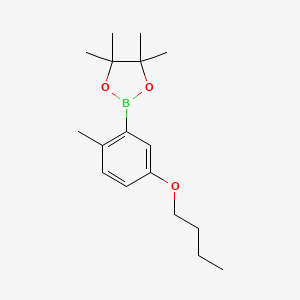

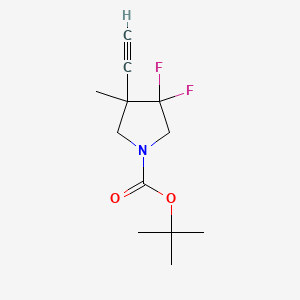
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
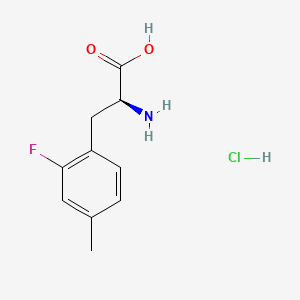
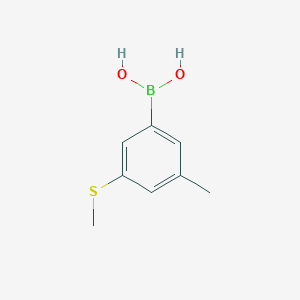
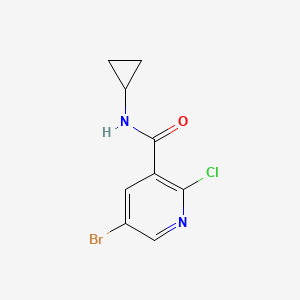
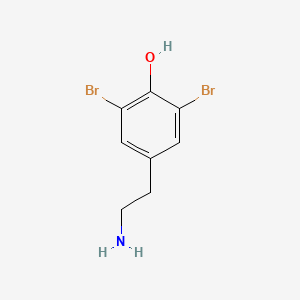

![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)
